2-Methyl-L-Serin

Übersicht

Beschreibung

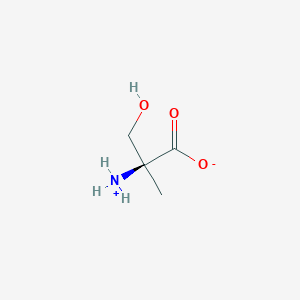

2-Methyl-L-serine is a non-proteinogenic amino acid with the chemical formula C4H9NO3. It is a derivative of serine, where a methyl group is attached to the alpha carbon.

Wissenschaftliche Forschungsanwendungen

2-Methyl-L-serine has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of other amino acids and complex molecules. In biology, it plays a role in studying protein synthesis and metabolic pathways. In medicine, it has potential therapeutic applications due to its neuroprotective properties. Additionally, it is used in the food, cosmetic, and pharmaceutical industries for various purposes .

Wirkmechanismus

Target of Action

The primary target of 2-Methyl-L-serine is Serine Hydroxymethyltransferase (SHMT) . SHMT is a key enzyme in serine metabolism, catalyzing the reversible conversion of serine to glycine . This enzyme plays a crucial role in cell growth and regulation .

Mode of Action

2-Methyl-L-serine interacts with its target, SHMT, by competing with the natural substrate, serine . This interaction can lead to a decrease in the enzymatic activity of SHMT, affecting the conversion of serine to glycine .

Biochemical Pathways

2-Methyl-L-serine affects the serine metabolic pathway. Serine is synthesized from glucose via 3-phosphoglycerate/3-phosphoserine and can be converted to glycine through the action of SHMT . By interacting with SHMT, 2-Methyl-L-serine can potentially alter this pathway, affecting the production of glycine and other downstream metabolites .

Pharmacokinetics

Studies on l-serine, a similar compound, suggest that it can be absorbed orally and distributed throughout the body . The metabolism and excretion of 2-Methyl-L-serine are currently unknown and would require further investigation.

Result of Action

Given its interaction with shmt, it could potentially affect cellular functions related to serine metabolism, such as protein synthesis, cell growth, and regulation .

Biochemische Analyse

Biochemical Properties

2-Methyl-L-serine, like its parent compound L-serine, may participate in various biochemical reactions. L-serine is known to be involved in protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate

Cellular Effects

L-serine, the parent compound, is known to have a variety of roles in cells, including serving as a building block for protein synthesis and as a precursor for molecules essential for cell proliferation, growth, differentiation, and function

Metabolic Pathways

L-serine, the parent compound, is known to be involved in several metabolic pathways, including the synthesis of proteins, nucleotides, phospholipids, and glutathione

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Methyl-L-serine involves several steps. One common method starts with Cbz-chirality alanine, which reacts under the action of thionyl chloride and zinc chloride with benzaldehyde dimethyl acetal to form an intermediate. This intermediate undergoes further reactions with chloromethyl benzyl oxide and lithium hydroxide, followed by palladium carbon catalytic hydrogenolysis to yield 2-Methyl-L-serine .

Industrial Production Methods: Industrial production of 2-Methyl-L-serine can be achieved through chemical synthesis, which involves the use of chiral alanine as a starting material. The process includes multiple steps of reaction and purification to obtain high-purity 2-Methyl-L-serine .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-L-serine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of 2-Methyl-L-serine include thionyl chloride, zinc chloride, benzaldehyde dimethyl acetal, chloromethyl benzyl oxide, and lithium hydroxide. The reactions typically occur under controlled conditions to ensure the desired product is obtained .

Major Products Formed: The major products formed from the reactions of 2-Methyl-L-serine depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-L-serine can be compared with other similar compounds such as L-serine and D-serine. While L-serine is a non-essential amino acid involved in protein synthesis and metabolic pathways, D-serine has unique roles in neurotransmission and is implicated in various neurological diseases.

List of Similar Compounds:- L-serine

- D-serine

- 2-Methyl-D-serine

Biologische Aktivität

2-Methyl-L-serine (2M-Ser) is a non-essential amino acid that has garnered attention due to its potential biological activities and therapeutic implications. This compound is structurally related to L-serine, a crucial amino acid in various metabolic pathways, particularly in the central nervous system (CNS). Understanding the biological activity of 2M-Ser requires an exploration of its metabolic roles, neuroprotective effects, and potential therapeutic applications.

Metabolic Pathways and Mechanisms

2-Methyl-L-serine is involved in several metabolic pathways, primarily linked to the synthesis of phospholipids and neurotransmitters. It acts as a precursor in the synthesis of sphingolipids, which are vital for maintaining cellular membrane integrity and signaling. Additionally, 2M-Ser may influence the activity of enzymes such as serine racemase, which converts L-serine to D-serine, a co-agonist at NMDA receptors critical for synaptic plasticity and memory formation.

Table 1: Key Metabolic Functions of 2-Methyl-L-serine

| Function | Description |

|---|---|

| Precursor for Sphingolipids | Essential for membrane structure and signaling |

| NMDA Receptor Modulation | Affects synaptic plasticity through D-serine production |

| Neurotransmitter Synthesis | Involved in the production of key neurotransmitters |

Neuroprotective Effects

Research indicates that 2-Methyl-L-serine exhibits neuroprotective properties. It has been shown to mitigate neurotoxicity associated with various neurological disorders. For example, studies suggest that supplementation with L-serine can improve cognitive functions in patients with GRIN2B-related encephalopathy by enhancing NMDA receptor activity through increased levels of D-serine . This implies that 2M-Ser may share similar protective mechanisms.

Case Study: L-Serine Supplementation in Neurological Disorders

A notable case study involved a patient with a GRIN2B mutation leading to severe encephalopathy. After initiating L-serine supplementation (500 mg/kg/day), significant improvements were observed in motor skills and cognitive performance over 12 months . This case highlights the potential for 2M-Ser or its analogs to serve as therapeutic agents in similar conditions.

Therapeutic Applications

The therapeutic potential of 2-Methyl-L-serine extends beyond neurological disorders. Its role in modulating immune responses via mTOR signaling pathways suggests applications in treating inflammatory diseases . Furthermore, its involvement in metabolic pathways indicates potential benefits in metabolic disorders.

Table 2: Potential Therapeutic Applications of 2-Methyl-L-serine

| Condition | Potential Benefit |

|---|---|

| Neurological Disorders | Cognitive enhancement through NMDA receptor modulation |

| Inflammatory Diseases | Modulation of immune responses via mTOR signaling |

| Metabolic Disorders | Support for lipid metabolism and cellular energy balance |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937461 | |

| Record name | 2-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16820-18-1 | |

| Record name | 2-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.